molecular formula C18H22N4O2 B11454318 Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 6-cyclopentyl-5,6,7,8-tetrahydro-1-(4-methylphenyl)-

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 6-cyclopentyl-5,6,7,8-tetrahydro-1-(4-methylphenyl)-

Cat. No.: B11454318
M. Wt: 326.4 g/mol
InChI Key: KJFBLSPJNFRGBI-UHFFFAOYSA-N
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Description

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 6-cyclopentyl-5,6,7,8-tetrahydro-1-(4-methylphenyl)- is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are known for their structural similarity to purines and pteridines, which are integral components of nucleic acids and folic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimido[4,5-d]pyrimidine derivatives typically involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and large-scale organic synthesis can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated compounds.

Scientific Research Applications

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase . By binding to these enzymes, the compounds can modulate various cellular processes, including cell proliferation, inflammation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[5,4-d]pyrimidines: Structurally similar but differ in the position of nitrogen atoms within the ring system.

    Purines: Naturally occurring compounds that are key components of nucleic acids.

    Pteridines: Compounds involved in the biosynthesis of folic acid and other essential biomolecules.

Uniqueness

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives are unique due to their ability to form various substituted derivatives with diverse biological activities. Their structural similarity to purines and pteridines allows them to interact with biological targets in a manner similar to these naturally occurring compounds, making them valuable in medicinal chemistry .

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

6-cyclopentyl-1-(4-methylphenyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H22N4O2/c1-12-6-8-14(9-7-12)22-16-15(17(23)20-18(22)24)10-21(11-19-16)13-4-2-3-5-13/h6-9,13,19H,2-5,10-11H2,1H3,(H,20,23,24)

InChI Key

KJFBLSPJNFRGBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CN(CN3)C4CCCC4)C(=O)NC2=O

Origin of Product

United States

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